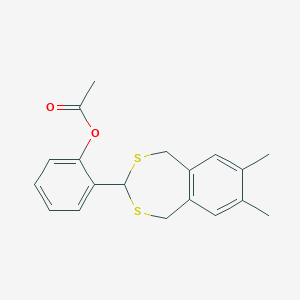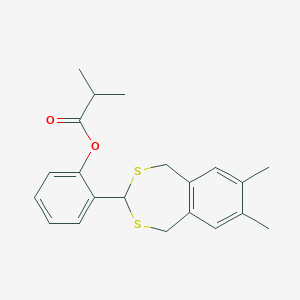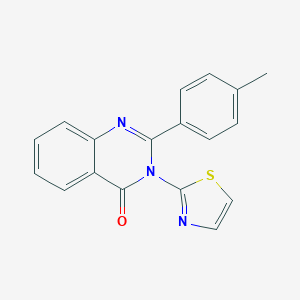
3,4-dimethyl-N-(pentan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(pentan-3-yl)benzamide is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of aniline and is characterized by its aromatic structure with specific substituents that confer unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pentan-3-yl)benzamide typically involves the alkylation of 3,4-dimethylaniline with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 80-100°C and using an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. This method allows for the efficient and scalable production of the compound by controlling the reaction parameters such as temperature, flow rate, and concentration of reagents .
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(pentan-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .
科学的研究の応用
3,4-dimethyl-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of 3,4-dimethyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits cell division in target plants by disrupting microtubule formation. This leads to the inhibition of root and shoot growth, ultimately causing the death of the plant .
類似化合物との比較
Similar Compounds
Pendimethalin: A well-known herbicide with a similar structure but with additional nitro groups.
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline: Another herbicidal compound with similar applications
Uniqueness
3,4-dimethyl-N-(pentan-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32g/mol |
IUPAC名 |
3,4-dimethyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-5-13(6-2)15-14(16)12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,15,16) |
InChIキー |
VXTCBWIUYUJLCY-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
正規SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378833.png)
![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)

![5-(4-bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378841.png)




![5-(3,4-dimethoxyphenyl)-2-isopropyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378846.png)
![2-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378849.png)
![15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID](/img/structure/B378851.png)
![1-{4-[2-Hydroxy-3-(mesityloxy)propyl]-1-piperazinyl}-3-(mesityloxy)-2-propanol](/img/structure/B378854.png)


